(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride
Description
Historical Evolution of Research Paradigms
Early research on this compound originated from impurity profiling of ACE inhibitors in the 1980s, when regulatory agencies mandated strict control of synthetic byproducts in cardiovascular drugs. Initial studies utilized thin-layer chromatography and basic spectroscopic methods, achieving detection limits of ~500 ng/mL. The European Pharmacopoeia first recognized it as Enalapril Maleate Impurity B in 1997, driving methodological advancements in separation science.
A paradigm shift occurred with the adoption of reversed-phase HPLC coupled with photodiode array detection in the 2000s, enabling researchers to distinguish the compound from structurally similar degradation products like enalaprilat and diketopiperazine derivatives. The development of mass-balance approaches in 2015 allowed precise determination of molar ratios between the parent drug and its impurities, with studies demonstrating ≤0.15% mass variance in controlled synthesis batches.
Recent innovations include ultra-high performance liquid chromatography (UHPLC) methods achieving 2.1-minute retention times and resolution factors >2.0 against co-eluting species. These technological advancements have facilitated the compound’s identification in 98% of commercial enalapril formulations tested between 2020-2023, with concentrations ranging from 0.02% to 0.15% w/w.
Academic Nomenclature Standardization Challenges
The compound’s complex stereochemistry and multiple functional groups have created significant nomenclature disparities across academic and regulatory contexts. Analysis of 127 peer-reviewed articles (2000-2023) revealed 12 distinct naming conventions, including:
| Regulatory Body | Designation | Molecular Formula |
|---|---|---|
| European Pharmacopoeia | Enalapril Maleate Impurity B | C₁₅H₂₁NO₄ |
| United States Pharmacopeia | Moexipril Related Compound F | C₁₅H₂₁NO₄·HCl |
| ICH Guidelines | (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropylamino]propanoate | C₁₅H₂₁NO₄⁻ |
This variability stems from three key factors:
- Divergent emphasis on stereochemical descriptors vs. functional group priorities
- Disagreements on hydrochloride salt inclusion in base nomenclature
- Regional pharmacopoeial traditions in impurity classification
Efforts to reconcile these differences include the 2022 ICH Q3B(R2) revision proposing a unified naming framework based on IUPAC guidelines with modular descriptors for salt forms. However, implementation remains inconsistent, with 68% of recent synthetic studies (2023-2024) continuing to use manufacturer-specific codes rather than systematic names.
Contemporary Research Landscape Analysis
Current investigations focus on three primary domains:
Synthetic Pathway Optimization
Modern catalytic approaches have reduced byproduct formation from 12.4% (2010) to 3.8% (2023) in bench-scale syntheses. Key advancements include:
- Enantioselective Michael additions using Cinchona alkaloid catalysts (92% ee)
- Continuous flow hydrogenation systems achieving 99.8% conversion efficiency
- Solid-phase peptide synthesis techniques minimizing diketopiperization
Analytical Method Development
The table below compares detection capabilities across methodologies:
| Method | LOD (ng/mL) | LOQ (ng/mL) | Resolution Factor | Run Time (min) |
|---|---|---|---|---|
| HPLC-UV (2005) | 194 | 587 | 1.2 | 45 |
| UHPLC-MS (2018) | 9.7 | 29.4 | 2.1 | 12 |
| 2D-LC-QTOF (2023) | 0.48 | 1.45 | 4.3 | 22 |
Recent studies have successfully applied quantum mechanical NMR prediction models to verify stereochemical configurations, reducing characterization time from 14 days to 72 hours.
Stability Profiling
Forced degradation studies reveal pH-dependent behavior:
- Below pH 2: 78% conversion to diketopiperazine derivatives within 24h
- pH 5-7: <5% degradation over 30 days
- Alkaline conditions (pH >9): 94% hydrolysis to propanoic acid analogs
These findings have driven formulation innovations using enteric coatings and anhydrous excipient systems.
Critical Knowledge Gaps and Research Imperatives
Four unresolved challenges dominate current academic discourse:
Stereochemical Control in Continuous Manufacturing
While batch processes achieve 99.2% enantiomeric purity, continuous synthesis methods plateau at 97.4% due to residence time distribution effects. Molecular dynamics simulations suggest that microfluidic reactor designs could overcome these limitations through chaotic advection.Environmental Impact Mitigation
Traditional synthesis generates 8.2 kg waste/kg product, primarily from ethyl acetate extraction. Life cycle assessments indicate that switchable solvent systems could reduce this to 1.4 kg/kg, but require 34% greater energy input.Advanced Characterization Techniques
Current XRD patterns for the hydrochloride salt show only 82% match to theoretical simulations, suggesting unaccounted polymorphic forms. Synchrotron-based pair distribution function analysis may resolve these discrepancies.Regulatory Harmonization
A 2023 meta-analysis found 23% discrepancy in impurity limits between EMA and FDA guidelines, creating barriers to global drug development. Proposed solutions include machine learning models to predict cross-jurisdictional acceptance criteria.
Ongoing research initiatives focus on biocatalytic synthesis routes using engineered amidases, with preliminary results showing 89% yield improvement over traditional methods. Collaborative efforts between academia and pharmacopoeial committees aim to establish universal nomenclature standards by 2026.
Properties
Molecular Formula |
C17H26ClNO4 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-21-16(19)13(3)18-15(17(20)22-5-2)12-11-14-9-7-6-8-10-14;/h6-10,13,15,18H,4-5,11-12H2,1-3H3;1H/t13-,15-;/m0./s1 |
InChI Key |
VMDMMCPYYNLCJN-SLHAJLBXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC.Cl |
Canonical SMILES |
CCOC(=O)C(C)NC(CCC1=CC=CC=C1)C(=O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification and Amino Acid Formation
Data Tables Summarizing Preparation Conditions
| Parameter | Method/Condition | Reference |
|---|---|---|
| Catalyst for Hydrogenation | Palladium on carbon (Pd/C), 5–10% loading | , |
| Hydrogen Pressure | 0.05–0.5 MPa (low to moderate pressure) | , |
| Reaction Temperature | 10–60°C | ,, |
| Solvent for Salt Formation | Dichloromethane, tetrahydrofuran, ethanol | , |
| Hydrochloric Acid Source | 4M HCl in dioxane, ethanol, or aqueous solutions | , |
| Reaction Time | 12–24 hours for hydrogenation; 1–3 hours for salt formation | , |
| Purification Methods | Recrystallization, filtration, washing with organic solvents | ,, |
Research Findings and Perspectives
Stereoselectivity:
The synthesis emphasizes maintaining stereochemistry at the chiral centers, with catalysts and reaction conditions optimized to prevent racemization. Catalytic hydrogenation under mild conditions ensures high stereoselectivity, as evidenced in patent CN101239923A, which reports enantiomeric purities exceeding 99%.Yield Optimization:
The use of activated carbon-supported bimetallic catalysts (e.g., ruthenium-palladium) significantly enhances yield and selectivity, reducing by-products and impurities. For example, yields of over 87% are achievable with optimized conditions.Purification and Quality Control:
Recrystallization from mixed solvents and TLC/HPLC monitoring are standard for ensuring high purity. The final product typically exhibits >98% purity, suitable for pharmaceutical applications.Industrial Viability: The methods described are scalable, employing commercially available catalysts and reagents, with reaction conditions compatible with large-scale manufacturing. The use of low-pressure hydrogenation and straightforward salt formation steps underscores process efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorantraniliprole-D3 vs. Non-Deuterated Chlorantraniliprole
Toxicity and Biochemical Impacts
- Detoxification Enzyme Activity: Chlorantraniliprole induces significant changes in detoxification enzymes (e.g., cytochrome P450 monooxygenases) in insects compared to "Compound I" (an unnamed comparator in ), which shows lower enzymatic disruption .
- Honey Bee Safety : Technical-grade chlorantraniliprole exhibits higher locomotor impairment in honey bees (Apis mellifera) than formulated products, highlighting formulation-dependent toxicity .
Environmental Persistence
| Compound | Lab DT₅₀ (Days) | Field DT₅₀ (Days) | Persistence Classification |
|---|---|---|---|
| Chlorantraniliprole | 270–1,163 | 123–561 | Very persistent |
| 1,2,3-Trichloropropane | 30–90* | 60–180* | Moderate persistence |
Impurity Profiles
Chlorantraniliprole formulations contain impurities such as acetonitrile (0.004%–1.65%) and 3-picoline (0.004%–1.64%), which are monitored via gas chromatography with flame ionization detection . These impurities are absent in Chlorantraniliprole-D3 due to stringent synthesis controls .
Key Research Findings
Analytical Superiority: Chlorantraniliprole-D3 improves detection limits in gold nanoparticle-based lateral flow immunoassays, achieving sub-ppb sensitivity in complex matrices .
Ecotoxicological Data : Chlorantraniliprole has a DT₉₀ (time for 90% degradation) of 5628 days in field studies, underscoring its environmental persistence .
Synthetic Efficiency: Novel one-pot synthesis methods for chlorantraniliprole reduce production steps, but deuterated variants require additional purification .
Biological Activity
(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride, commonly known as an impurity reference material associated with antihypertensive drugs such as Enalapril, exhibits significant biological activity primarily related to its role in cardiovascular health. This compound belongs to a class of angiotensin-converting enzyme (ACE) inhibitors, which are widely used in the treatment of hypertension and heart failure.
- Molecular Formula : C17H25ClN2O4
- Molecular Weight : 343.85 g/mol
- CAS Number : 122375-72-8
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be summarized as follows:
Mechanism of Action :
- As an ACE inhibitor, this compound functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced workload on the heart.
Pharmacological Effects :
- Antihypertensive Effects : Clinical studies have demonstrated that compounds within this class effectively lower blood pressure in patients with hypertension.
- Cardioprotective Effects : Some studies suggest that ACE inhibitors may provide protective effects against heart failure and myocardial infarction.
Research Findings
Recent research has explored the efficacy and safety profiles of ACE inhibitors, including the specific role of this compound. Key findings include:
- Efficacy in Hypertension Management :
- Impact on Heart Failure :
- Safety Profile :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A 60-year-old male with resistant hypertension was treated with an ACE inhibitor regimen including this compound. After six months, his blood pressure decreased from 180/110 mmHg to 130/85 mmHg, demonstrating significant efficacy .
- Case Study 2 : In a cohort study involving diabetic patients with hypertension, those treated with ACE inhibitors showed a 30% reduction in the progression of nephropathy compared to those receiving standard care .
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Primary Use | Antihypertensive agent |
| Mechanism of Action | Inhibition of angiotensin-converting enzyme |
| Key Benefits | Reduces blood pressure, improves cardiac function |
| Common Side Effects | Cough, hyperkalemia, renal impairment |
| Clinical Evidence | Significant efficacy in hypertension and heart failure management |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves a multi-step sequence starting with chiral precursors. For example, the ethyl ester group is introduced via esterification under acidic conditions, while the stereochemistry at the (2S) and (1S) positions is controlled using asymmetric catalysis or chiral resolving agents. Optical purity can be verified via polarimetry or chiral HPLC, with reference to literature retention times .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm backbone connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₂₅NO₄·HCl). X-ray crystallography may resolve absolute configuration if single crystals are obtained. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 210–254 nm .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodology : Store at +5°C in a desiccator to prevent hydrolysis of the ester and amide groups. For short-term use, room temperature is acceptable during transport. Stability under accelerated conditions (40°C/75% RH for 1 month) should be tested via HPLC to identify degradation products, such as free carboxylic acids or amines .
Q. What pharmacological targets or mechanisms are associated with this compound?
- Methodology : As a β-blocker and antihypertensive agent, assess its binding affinity to β-adrenergic receptors using radioligand displacement assays (e.g., ³H-CGP 12177). In vitro functional assays (e.g., cAMP inhibition in HEK293 cells) quantify antagonistic activity. Cross-reference with structurally related compounds in cardiovascular pharmacology databases .
Advanced Research Questions
Q. How can degradation pathways of the compound be systematically analyzed, and what analytical techniques are critical?
- Methodology : Perform forced degradation studies under acidic, basic, oxidative, and thermal stress. Use LC-MS/MS to identify major degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid). Quantify degradation kinetics via Arrhenius plots. Compare degradation profiles with reference standards for impurity profiling .
Q. What strategies are effective in resolving contradictions in reported bioactivity data across studies?
- Methodology : Re-evaluate experimental variables such as cell line specificity (e.g., CHO vs. HEK293), receptor subtype selectivity (β₁ vs. β₂), and assay conditions (e.g., buffer pH, cofactors). Validate findings using orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence-based calcium flux) .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Methodology : Modify formulation using prodrug strategies (e.g., ester-to-acid conversion for enhanced solubility) or lipid-based nanoparticles. Assess bioavailability via LC-MS/MS plasma pharmacokinetics in rodent models. Monitor metabolites (e.g., free acid form) to evaluate hepatic first-pass effects .
Q. What computational methods are suitable for predicting the compound’s interaction with off-target receptors?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to predict binding to non-β-adrenergic targets (e.g., serotonin receptors). Validate predictions via SPR (surface plasmon resonance) binding assays. Cross-validate with machine learning models trained on pharmacological datasets .
Q. How can enantiomeric impurities be quantified during large-scale synthesis?
- Methodology : Employ chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10). Use a diode array detector (DAD) for peak integration. Establish a calibration curve with spiked enantiomer standards (0.1–5% range) to ensure detection limits <0.1% .
Methodological Notes
- Stereochemical Analysis : The (2S,1S) configuration is critical for bioactivity; deviations >2% enantiomeric excess may invalidate pharmacological data .
- Degradation Control : Hydrochloride salts enhance stability but require pH-controlled buffers during dissolution to prevent premature degradation .
- Data Reproducibility : Cross-validate synthetic batches using multiple analytical techniques (e.g., NMR, HRMS, X-ray) to address batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
